-Amino-4-(methoxycarbonyl)benzoic acid, also known as anthranilic acid methyl ester, is an organic compound with the formula C₉H₉NO₄. It can be synthesized through various methods, including:
The structure and purity of the synthesized compound can be confirmed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
Research suggests that 3-amino-4-(methoxycarbonyl)benzoic acid may have potential applications in various scientific fields, including:
While research on 3-amino-4-(methoxycarbonyl)benzoic acid is ongoing, it is not as extensively studied as other organic compounds.
Current research trends focus on exploring its potential in:
3-Amino-4-(methoxycarbonyl)benzoic acid, with the molecular formula C₉H₉NO₄ and the CAS number 60728-41-8, is an aromatic amino acid derivative. This compound features an amino group (-NH₂) and a methoxycarbonyl group (-COOCH₃) attached to a benzoic acid structure. Its chemical structure contributes to its unique properties, including its solubility and reactivity. The compound has a melting point of 217-220 °C and a density of approximately 1.4 g/cm³ .
There is currently no documented information regarding a specific mechanism of action for 3-Amino-4-(methoxycarbonyl)benzoic acid. Without a known biological function or application in drug discovery, its mechanism within living systems remains unexplored.
As with any research chemical, it is advisable to handle 3-Amino-4-(methoxycarbonyl)benzoic acid with proper safety precautions. Specific hazard information is not available, but general guidelines for handling organic acids and amines should be followed:
These reactions are essential for synthesizing derivatives that may possess enhanced biological activity or altered physical properties.
The biological activity of 3-Amino-4-(methoxycarbonyl)benzoic acid has been explored in various studies:
Several methods have been developed for synthesizing 3-Amino-4-(methoxycarbonyl)benzoic acid:
These methods vary in complexity and yield, influencing their applicability in industrial or laboratory settings .
3-Amino-4-(methoxycarbonyl)benzoic acid finds applications across several fields:
Interaction studies involving 3-Amino-4-(methoxycarbonyl)benzoic acid have focused on its binding affinity with various proteins and enzymes. Preliminary studies suggest:
Several compounds share structural similarities with 3-Amino-4-(methoxycarbonyl)benzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-4-methylbenzoic acid | Contains a methyl group instead of methoxycarbonyl | Exhibits different solubility characteristics |
| 4-Aminobenzoic acid | Lacks the methoxycarbonyl group | Primarily used as a sunscreen agent |
| 2-Amino-5-methoxybenzoic acid | Has a methoxy group at a different position | Shows distinct biological activities |
The uniqueness of 3-Amino-4-(methoxycarbonyl)benzoic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological interactions compared to these similar compounds .
Irritant